Product packaging for Acid green 85(Cat. No.:CAS No. 12220-00-7)

Acid green 85

Cat. No.: B1172249
CAS No.: 12220-00-7
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Description

Acid Green 85 is a chemical compound provided for research and development purposes. It is identified by the CAS Registry Number 12220-00-7. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult specialized chemical databases, scientific literature, and safety data sheets for detailed information on this compound's physicochemical properties, specific research applications, and safe handling procedures.

Properties

CAS No.

12220-00-7

Molecular Formula

C8H8O3

Synonyms

Acid green 85

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Principles for Acid Green 85

Established Synthetic Pathways for Azo Dyes Relevant to Acid Green 85

The synthesis of azo dyes, including the ligands that form metal complexes like this compound, is a well-established industrial process primarily involving two key stages: diazotization and azo coupling. daneshyari.com Given that this compound is a 1:2 metal-complex dye, its synthesis also involves a subsequent metallization step where two azo dye molecules coordinate with a central metal ion.

Precursor Chemistry and Reaction Mechanisms

The fundamental building blocks of azo dyes are aromatic amines, which serve as the diazo components, and electron-rich aromatic compounds, such as phenols and other aromatic amines, which act as coupling components. daneshyari.combeilstein-journals.org For this compound, a critical precursor is 1-amino-8-naphthol-3,6-disulfonic acid, commonly known as H-acid.

The synthesis commences with the diazotization of a primary aromatic amine. This reaction is typically carried out in an acidic medium, often using a mixture of sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to prevent the decomposition of the highly reactive diazonium salt intermediate. daneshyari.comorganic-chemistry.org The reaction mechanism involves the formation of nitrous acid (HNO₂) in situ, which then reacts with the aromatic amine to form the diazonium salt (Ar-N₂⁺). google.com

The subsequent step is the azo coupling reaction, which is an electrophilic aromatic substitution. daneshyari.com The diazonium salt, acting as an electrophile, attacks the electron-rich coupling component. beilstein-journals.org The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present, typically occurring at the para position unless it is already occupied. beilstein-journals.org The pH of the reaction medium is a critical parameter in this stage; mildly acidic or neutral conditions are generally preferred for coupling with phenols, while acidic conditions are used for coupling with amines. daneshyari.com

Following the formation of the azo dye ligand, the final step in producing a metal-complex dye like this compound is metallization . This involves reacting two molecules of the synthesized azo dye with a metal salt, such as a chromium or cobalt salt, to form a stable 1:2 metal complex. medkoo.com This process significantly enhances the dye's fastness properties.

Table 1: Key Reactions in the Synthesis of Azo Dyes

Reaction StageReactantsKey Intermediate/ProductGeneral Conditions
Diazotization Primary Aromatic Amine (e.g., substituted aniline), Sodium Nitrite, Strong AcidAryl Diazonium Salt0-5 °C, Acidic Medium
Azo Coupling Aryl Diazonium Salt, Coupling Component (e.g., H-acid)Azo Dye MoleculeControlled pH, Low Temperature
Metallization Azo Dye Molecules (2 eq.), Metal Salt (e.g., chromium or cobalt salt)1:2 Metal-Complex Azo DyeVaries depending on metal and ligand

Considerations for Reproducibility in Laboratory and Industrial Synthesis

Ensuring the reproducibility of azo dye synthesis, both in the laboratory and on an industrial scale, hinges on the precise control of several reaction parameters. Fluctuations in these parameters can lead to variations in yield, purity, and the final shade of the dye.

Key factors that must be carefully managed include:

Temperature: The instability of diazonium salts necessitates strict temperature control, typically between 0 and 5 °C, during the diazotization step to prevent their decomposition into phenols and other byproducts. daneshyari.com

pH: The pH of the reaction medium is crucial for both the diazotization and coupling stages. In diazotization, a strong acidic environment is required. For the coupling reaction, the optimal pH depends on the nature of the coupling component. daneshyari.com For instance, phenols couple more effectively under slightly alkaline conditions, while amines couple under acidic conditions. Precise pH control is essential to maximize the yield of the desired product and minimize the formation of isomers and other impurities.

Stoichiometry of Reactants: The molar ratio of the reactants must be carefully controlled to ensure the complete conversion of the limiting reagent and to avoid side reactions.

Purity of Precursors: The presence of impurities in the starting materials can lead to the formation of undesired byproducts, affecting the brightness and purity of the final dye.

Agitation: Efficient mixing is necessary to ensure uniform temperature and concentration throughout the reaction vessel, which is critical for consistent product quality.

In an industrial setting, the physical form of sparingly soluble reactants can also impact reproducibility. For such materials, grinding them into a finely particulate form is often necessary to ensure consistent reaction rates.

Innovations in Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the synthesis of azo dyes, with a focus on developing more environmentally benign and sustainable processes. Research in this area is exploring catalytic approaches, the use of renewable feedstocks, and the optimization of reaction conditions to improve atom economy and minimize waste.

Catalytic Approaches in Dye Synthesis

A significant area of innovation lies in the use of solid acid catalysts to replace traditional homogeneous acid catalysts like hydrochloric and sulfuric acid in the diazotization step. The use of solid acids offers several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling, thereby minimizing acidic waste streams. researchgate.netacs.org

Examples of solid acid catalysts that have been investigated for diazotization and coupling reactions include:

Clays: Eco-friendly clay catalysts have been shown to exhibit bifunctional catalytic properties for both diazotization and coupling reactions, allowing the process to be carried out without the use of strong acids and alkalis. researchgate.netacs.org

Sulfonic Acid Functionalized Magnetic Nanoparticles: These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating their reuse. They have been successfully employed in the solvent-free synthesis of azo dyes at room temperature. consolidated-chemical.com

These catalytic approaches not only reduce the environmental impact of the synthesis but can also lead to milder reaction conditions and improved yields.

Biomass-Derived Feedstocks for Green Dye Synthesis

The traditional synthesis of azo dyes relies on precursors derived from petrochemical feedstocks. A key aspect of green chemistry is the exploration of renewable resources, such as biomass, as a source for chemical manufacturing. brenntag.com Aromatic compounds, the fundamental building blocks of azo dye precursors like aromatic amines and phenols, can potentially be derived from lignocellulosic biomass.

Research is ongoing to develop efficient catalytic processes to convert biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into aromatic compounds. brenntag.com While the direct synthesis of the specific precursors for this compound from biomass is still an area of development, the progress in biorefinery technologies opens up the possibility of a more sustainable supply chain for the dye industry in the future. For instance, methods for producing aniline, a primary aromatic amine, from renewable benzene (B151609) derived from biomass are being explored.

Atom Economy and Waste Minimization in Dye Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, indicating that all atoms from the reactants are utilized in the product, with no byproducts.

The traditional synthesis of azo dyes often involves the use of stoichiometric reagents and generates significant amounts of waste, leading to a lower atom economy. For example, the diazotization reaction produces water and salts as byproducts. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to assess the environmental impact of a chemical process. The dye industry has historically been associated with high E-factors due to the large volumes of water and auxiliary chemicals used.

Strategies to improve the atom economy and minimize waste in dye production include:

Catalytic Processes: As discussed earlier, the use of catalysts can reduce the need for stoichiometric reagents and minimize the formation of salt byproducts.

Process Intensification: The use of microreactors and continuous flow processes can offer better control over reaction conditions, leading to higher yields and reduced waste generation compared to traditional batch processes.

Enzymatic Processes: Biocatalysis, using enzymes like laccases and azoreductases, is being explored for both the synthesis and degradation of azo dyes. Enzymatic processes can be highly selective and operate under mild conditions, offering a potentially greener alternative to conventional chemical methods.

By embracing these green chemistry principles, the synthesis of this compound and other azo dyes can move towards more sustainable and environmentally responsible manufacturing practices.

Theoretical and Computational Considerations in Synthesis Planning and Optimization

Computational chemistry provides powerful tools for understanding and predicting the properties of complex molecules like this compound, aiding in the design of more efficient and sustainable synthetic routes. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, geometry, and spectroscopic properties of azo dyes and their metal complexes. made-in-china.commade-in-china.com

Molecular Modeling and Structural Optimization

Reaction Pathway and Mechanism Analysis

Theoretical calculations can be used to explore the reaction mechanisms of diazotization, coupling, and metallization. By calculating the energy of reactants, transition states, and products, chemists can determine the most likely reaction pathway and identify potential bottlenecks. This understanding allows for the optimization of reaction conditions, such as temperature, pH, and catalyst choice, to maximize yield and minimize by-product formation. For instance, computational studies can elucidate the role of a catalyst in lowering the activation energy of a specific step in the synthesis.

Prediction of Spectroscopic and Electronic Properties

A key application of computational chemistry in dye synthesis is the prediction of color. Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis spectra) of a dye molecule. googleapis.com The calculated maximum absorption wavelength (λmax) corresponds to the color of the dye. This predictive capability allows for the in silico screening of numerous potential dye structures to identify candidates with the desired color without needing to synthesize each one.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the electronic transitions responsible for the color. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the color of the dye. Computational models can show how modifying the chemical structure, for example by adding different substituent groups to the aromatic rings, alters the HOMO and LUMO energy levels and thus tunes the final color. made-in-china.com

The following interactive table summarizes typical parameters and results obtained from DFT calculations on azo dye metal complexes, illustrating the type of data that guides synthesis planning.

Computational ParameterTypical Value/ResultSignificance in Synthesis and Optimization
Optimized Geometry Octahedral / Distorted OctahedralPredicts the stable 3D structure of the metal complex, which influences its properties.
Metal-Ligand Bond Lengths 1.8 - 2.2 ÅIndicates the strength and stability of the coordination bond.
HOMO Energy -5.0 to -6.5 eVRelates to the electron-donating ability of the dye ligand.
LUMO Energy -2.0 to -3.5 eVRelates to the electron-accepting ability of the dye ligand.
HOMO-LUMO Energy Gap (ΔE) 2.0 - 3.0 eVInversely correlated with the wavelength of maximum absorption (λmax); a key predictor of color.
Calculated λmax (TD-DFT) 550 - 650 nm (for green/blue dyes)Predicts the perceived color of the dye, allowing for virtual screening of candidates.

By leveraging these computational tools, researchers can adopt a "design-on-the-computer" approach. This strategy accelerates the development of new dyes like this compound, reduces the experimental effort required, and aligns with the principles of green chemistry by minimizing the synthesis of non-viable candidates, thereby saving resources and reducing waste.

Environmental Fate, Transport, and Remediation of Acid Green 85

Biodegradation Pathways and Environmental Persistence

The environmental persistence of Acid Green 85 is linked to its complex chemical structure. As an azo dye, its breakdown in the environment is a significant area of study, with a focus on microbial interactions and the factors that influence its degradation.

Microbial Degradation Studies and Bioremediation Potential

The microbial degradation of azo dyes like this compound often involves the initial reductive cleavage of the azo bond (-N=N-). This initial step can lead to the formation of aromatic amines, which may themselves be environmental concerns. While specific studies on this compound are not extensively detailed in the provided information, the degradation of its precursor, H-acid (1-amino-8-naphthol-3,6-disulfonic acid), has been investigated. Research has shown that specialized bacteria, such as Alcaligenes latus, and algae, like Scenedesmus obliquus, are capable of degrading H-acid. This suggests that similar microorganisms could potentially play a role in the bioremediation of this compound, although the complexity of the final dye molecule may present additional challenges. The degradation of H-acid by Alcaligenes latus has been reported to reach 70–85% within seven days, indicating that under suitable conditions, microbial breakdown can be effective.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment methods designed to degrade persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances, and ultimately, to carbon dioxide and water.

Photocatalytic Degradation Mechanisms and Efficiencies

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst and a light source to generate the necessary reactive oxygen species for degradation. When the semiconductor photocatalyst is illuminated with light of sufficient energy (equal to or greater than its band gap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions, which subsequently attack the dye molecule, leading to its degradation.

A variety of semiconductor materials have been investigated for the photocatalytic degradation of organic dyes. Titanium dioxide (TiO₂), zinc oxide (ZnO), and gallium oxide (Ga₂O₃) are among the commonly studied photocatalysts due to their chemical stability, non-toxicity, and cost-effectiveness. The efficiency of these catalysts is dependent on their crystalline structure, surface area, and ability to absorb light and generate electron-hole pairs. While specific studies detailing the use of these exact catalysts for this compound were not found in the provided search results, the general principles of photocatalysis suggest they would be applicable.

The efficiency of the photocatalytic degradation of dyes like this compound is significantly influenced by several operational parameters.

pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule. This, in turn, influences the adsorption of the dye onto the catalyst surface, which is often a critical step for efficient degradation. For many dye-catalyst systems, an optimal pH range exists where the electrostatic attraction between the dye and the catalyst is maximized.

Light Intensity: The rate of photocatalytic degradation is also dependent on the intensity of the light source. A higher light intensity generally results in a higher rate of electron-hole pair generation, leading to an increased concentration of reactive oxygen species and a faster degradation of the dye. However, at very high light intensities, the rate may become limited by other factors, such as the mass transfer of the dye to the catalyst surface.

Generation and Role of Reactive Oxygen Species (ROS)

Advanced Oxidation Processes (AOPs) are instrumental in the degradation of persistent organic pollutants like this compound. These methods are predicated on the in-situ generation of highly reactive and non-selective oxidants, primarily hydroxyl radicals (•OH). rsc.orgmdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances, and ultimately, to carbon dioxide, water, and mineral salts. rsc.org

The generation of ROS can be initiated through various means. For instance, in plant-based systems, organelles with high metabolic activity, such as chloroplasts and mitochondria, are major sources of ROS production. nih.gov In engineered remediation systems, ROS are often generated through chemical reactions. For example, the Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. mdpi.com The introduction of ultraviolet (UV) light can enhance this process, a method known as photo-Fenton, by promoting the photolysis of H₂O₂ to generate additional •OH radicals. mdpi.comresearchgate.net

Fenton and Photo-Fenton Processes for Dye Decolorization

The Fenton and photo-Fenton processes are effective AOPs for the decolorization of dye-containing wastewater. semanticscholar.org The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals (•OH), which are potent oxidizing agents. mdpi.com This process is highly pH-dependent, with optimal performance typically observed in acidic conditions (around pH 3). mdpi.comiwaponline.com

The photo-Fenton process enhances the degradation efficiency by incorporating UV light. researchgate.net The UV irradiation accelerates the generation of hydroxyl radicals from the photolysis of H₂O₂ and also facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. researchgate.netmjcce.org.mk This leads to a more rapid and complete decolorization of the dye solution. researchgate.net Studies have shown that the photo-Fenton process can achieve significantly higher color and COD (Chemical Oxygen Demand) removal efficiencies compared to the conventional Fenton process alone. semanticscholar.orgiwaponline.com For instance, in the treatment of various dyes, the photo-Fenton process has demonstrated the ability to achieve over 90% color removal in a much shorter time frame. iwaponline.commjcce.org.mk

The efficiency of both processes is influenced by several factors, including the initial concentrations of the dye, Fe²⁺, and H₂O₂, as well as the pH of the solution and the intensity of UV radiation in the case of the photo-Fenton process. mjcce.org.mk

Electrochemical Degradation Approaches

Electrochemical degradation offers a promising and environmentally friendly approach for the treatment of wastewater containing persistent organic pollutants like this compound. provectusenvironmental.com These methods utilize electrochemical reactions at the surface of an electrode to break down complex organic molecules. provectusenvironmental.comresearchgate.net The primary mechanisms involved are electrochemical oxidation and reduction. provectusenvironmental.com

In electrochemical oxidation, pollutants are degraded either directly at the anode surface or indirectly by electrochemically generated oxidants such as hydroxyl radicals, ozone, or active chlorine species. provectusenvironmental.com The choice of electrode material is critical to the efficiency of the process. provectusenvironmental.com Materials like graphite, lead oxide coated titanium, and boron-doped diamond have been used effectively. researchgate.netijresm.com

Electrochemical reduction, on the other hand, involves the cleavage of chemical bonds through the transfer of electrons at the cathode. provectusenvironmental.com This can be a direct process or an indirect one mediated by electrogenerated reducing agents. provectusenvironmental.com

The effectiveness of electrochemical degradation is influenced by several operational parameters, including the initial pH of the effluent, current density, and the type of supporting electrolyte used. ijresm.com Studies have demonstrated that under optimized conditions, electrochemical methods can achieve high removal efficiencies for both color and total organic carbon (TOC). ijresm.com For example, the electrochemical degradation of various dyes has been shown to achieve over 85% color removal. ijresm.com

Hybrid AOP Systems for Enhanced Remediation

To enhance the efficiency and overcome the limitations of individual treatment methods, hybrid advanced oxidation processes (AOPs) have been developed. cwejournal.orgresearchgate.net These systems combine two or more AOPs or an AOP with another treatment technology to achieve a synergistic effect, leading to more effective degradation of pollutants like this compound. cwejournal.orgresearchgate.net

Examples of hybrid AOPs include the combination of photocatalysis with Fenton processes, sonolysis with Fenton (sono-Fenton), and ozonation with electrochemical methods. cwejournal.orgresearchgate.net The integration of these processes can lead to an increased production of reactive oxygen species, thereby enhancing the degradation rate and mineralization of organic compounds. cwejournal.org For instance, the sono-photo-Fenton process, which combines sonolysis, photolysis, and the Fenton reaction, has been shown to significantly increase the efficiency of color removal from wastewater. mdpi.com

Hybrid systems can also address some of the drawbacks of standalone processes. For example, combining AOPs can overcome the issue of catalyst deactivation or the accumulation of inhibitory byproducts. cwejournal.org Research has shown that hybrid AOPs are often more effective in treating complex industrial effluents, achieving higher removal efficiencies for color, COD, and TOC compared to individual processes. researchgate.netresearchgate.net

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for the removal of dyes from aqueous solutions. This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). cellulosechemtechnol.ro

Development of Novel Adsorbent Materials (e.g., Chitosan (B1678972), Magnetic Geopolymers, Biochar)

The development of low-cost and highly efficient adsorbent materials is a key area of research for the removal of dyes like this compound.

Chitosan , a natural biopolymer derived from chitin, has shown significant potential as an adsorbent due to its biodegradability, non-toxicity, and the presence of amino and hydroxyl functional groups that can bind with dye molecules. cellulosechemtechnol.roresearchgate.net The adsorption capacity of chitosan can be influenced by its degree of deacetylation and the pH of the solution. researchgate.net For anionic dyes like Acid Green, adsorption is favored at lower pH values due to the protonation of chitosan's amino groups, leading to electrostatic attraction. researchgate.net Different forms of chitosan, such as powders, beads, and hydrogels, have been investigated for dye removal. researchgate.netmdpi.com

Magnetic geopolymers are another class of novel adsorbents that have demonstrated effectiveness in removing dyes from water. mdpi.comresearchgate.net Geopolymers are inorganic polymers synthesized from aluminosilicate (B74896) source materials. mdpi.com The incorporation of magnetic nanoparticles into the geopolymer matrix allows for easy separation of the adsorbent from the treated water using a magnetic field. researchgate.net Studies have shown that magnetic geopolymers can effectively adsorb Acid Green, with the adsorption capacity being influenced by factors such as temperature and the molecular size of the dye. researchgate.netresearchgate.net

Biochar , a carbon-rich material produced from the pyrolysis of biomass, is a promising adsorbent due to its porous structure, large surface area, and the presence of various functional groups. nih.govroyalsocietypublishing.org The properties of biochar can be tailored by controlling the pyrolysis conditions and the type of biomass used. royalsocietypublishing.org Activation of biochar, either physically (e.g., with steam) or chemically (e.g., with acids or bases), can further enhance its adsorption capacity. nih.govajgreenchem.com Research has demonstrated that biochar derived from various feedstocks, such as reed straw, can effectively remove Acid Green from aqueous solutions. nih.gov

Adsorption Kinetics and Isotherm Modeling

To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are employed.

Adsorption kinetics describes the rate at which the dye is removed from the solution and provides insights into the rate-controlling step of the adsorption process. researchgate.net Common kinetic models include the pseudo-first-order and pseudo-second-order models. acs.org The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netacs.org

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. researchgate.netscirp.org Several isotherm models are used to analyze experimental data, including the Langmuir, Freundlich, and Temkin models. cellulosechemtechnol.ro

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. cellulosechemtechnol.roresearchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. cellulosechemtechnol.roresearchgate.net

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. cellulosechemtechnol.rofrontiersin.org

The suitability of a particular model is determined by how well it fits the experimental data, which is often evaluated using the correlation coefficient (R²). frontiersin.org For instance, in the adsorption of Acid Green 9 onto chitosan, the Langmuir model was found to provide the best correlation with the experimental data. cellulosechemtechnol.ro

Data Tables

Table 1: Adsorption Capacities of Various Adsorbents for Acidic Dyes

AdsorbentDyeAdsorption Capacity (mg/g)pHReference
Chitosan PowderAcid Green 25645.14 researchgate.net
Chitosan PowderAcid Orange 10922.94 researchgate.net
Chitosan PowderAcid Orange 12973.34 researchgate.net
Magnetic GeopolymerAcid Green186.18Not Specified researchgate.net
Reed Straw BiocharAcid Green35.7Not Specified nih.gov

Table 2: Comparison of Fenton and Photo-Fenton Processes for Dye Removal

ProcessDye% COD Removal% Color RemovalReference
FentonReactive Yellow 168090 semanticscholar.org
Photo-FentonReactive Yellow 169098 semanticscholar.org
FentonMethylene (B1212753) Blue~80 (implied)>80 iwaponline.com
Photo-FentonMethylene Blue>80 (implied)>80 iwaponline.com

Mechanistic Insights into Dye-Adsorbent Interactions (e.g., Electrostatic Attraction, Hydrogen Bonding, π-π Interactions)

The removal of this compound and other similar sulfonated azo dyes from aqueous solutions via adsorption is governed by a combination of interacting forces. The efficacy of an adsorbent is determined by its physical and chemical characteristics, such as surface area, pore size, and the presence of specific functional groups, which dictate the dominant interaction mechanisms. frontiersin.org The primary mechanisms involved are electrostatic attraction, hydrogen bonding, and π-π interactions. frontiersin.orgbohrium.com

Electrostatic Attraction: This is a significant driving force, particularly for ionic dyes like this compound. As an acid dye, it possesses sulfonic acid (-SO₃H) groups which are deprotonated in water, yielding a negatively charged sulfonate group (-SO₃⁻) and making the dye anionic. apacsci.com Consequently, adsorbents with a positively charged surface at a given pH will attract the anionic dye molecules. rsc.org The surface charge of an adsorbent is dependent on the solution's pH relative to the adsorbent's point of zero charge (pzc). At a pH below the pzc, the adsorbent surface is protonated and becomes positively charged, favoring the adsorption of anionic dyes. researchgate.netmdpi.com Studies on various sulfonated azo dyes consistently show that adsorption is most effective in acidic conditions (pH 1-5), which promotes strong electrostatic attraction between the protonated adsorbent surface and the anionic dye molecules. frontiersin.orgmdpi.com

π-π Interactions: These interactions occur between the aromatic structures present in both the dye molecule and certain adsorbents. researchgate.net this compound, as an azo dye, has a π-conjugated system within its aromatic rings. rsc.org When adsorbents like activated carbon, graphene, or certain polymers also contain aromatic regions, their electron-rich π-systems can interact with the π-system of the dye molecule. mdpi.comresearchgate.netrsc.org This stacking interaction is a significant contributor to the adsorption of aromatic organic compounds. mdpi.com

Table 1: Adsorption Mechanisms and Findings for Acid Dyes

Adsorbent/Dye System Key Findings & Proposed Mechanisms Reference(s)
"Acid Green" on Magnetic Geopolymer Adsorption is based on physical interactions; smaller molecular size enhances uptake. researchgate.net
Sulfonated Azo Dyes on Chitosan-Silica Composites Adsorption mechanisms involve electrostatic forces, hydrogen bonding, and π-π interactions. frontiersin.orgacs.org
Reactive Red 195 (Sulfonated Azo Dye) on Modified Lychee Peels Primary mechanisms are hydrogen bonding and electrostatic interactions. bohrium.com
Orange G (Acidic Azo Dye) on Titanium Dioxide Adsorption occurs via chemical bonding, where the dye's sulfonate groups replace charged surface hydroxyl groups. researchgate.net
Acid Red 1 (Azo Dye) on Polyaniline-Derived Carbon Mechanisms include a combination of hydrophobic, π–π, electrostatic, and van der Waals interactions. beilstein-journals.org
Orange II (Acid Dye) on Aloe Vera Adsorption is attributed to electrostatic attraction, π–π interactions, and hydrogen bonding. mdpi.com

Environmental Transport and Distribution Studies (Non-Human Exposure Models)

The environmental transport and distribution of this compound dictate its fate and potential impact on ecosystems. As a water-soluble, ionic azo dye, its movement is primarily governed by its interaction with water, soil, and sediment. apacsci.commst.dk While specific transport modeling studies for this compound are not prevalent in the reviewed literature, the behavior of similar ionic dyes provides insight into its likely pathways.

Ionic azo dyes are expected to have low octanol-water partition coefficients (Kow), indicating a preference for water over fatty tissues, and thus a low potential for bioaccumulation. mst.dk Their high water solubility and ionic nature suggest a moderate to high mobility potential in soil and sediment. mst.dk However, this mobility is counteracted by adsorption processes, particularly ion-exchange, where the anionic dye binds to positively charged sites on soil minerals and organic matter. mst.dk

The primary pathways for the distribution of dyes like this compound into the environment include:

Wastewater Effluents: Discharge from textile industries is a major source, introducing the dye directly into aquatic systems. apacsci.comresearchgate.net

Stormwater Runoff: Rainwater can carry dye particles from industrial sites into nearby rivers, lakes, and groundwater. apacsci.com

Accidental Spills: Leaks and spills during transport and storage can lead to localized, high-concentration contamination of soil and water. apacsci.com

Once in the environment, the dye's transport is influenced by various factors. In aquatic systems, it will be transported by advection and dispersion. In soil, its movement is subject to leaching, where it can be transported downward through the soil profile with percolating water. smithers.com The extent of leaching is determined by the balance between the dye's solubility and its adsorption to soil particles. nih.govcopernicus.org Due to their ionic character, acid dyes are not expected to be volatile, so transport through the atmosphere is not considered a significant pathway. mst.dk

Studies on the environmental mobility of contaminants are often conducted using non-human exposure models such as soil column leaching experiments. smithers.com In these laboratory models, soil is packed into columns, and the substance is applied to the surface, followed by simulated rainfall to measure its movement through the soil profile. smithers.com Such studies help determine the potential for a chemical to contaminate groundwater. smithers.com While data from these specific models for this compound are limited, the properties of ionic dyes suggest a potential for migration in the environment, particularly in soils with low adsorption capacity. mst.dk

Advanced Analytical Characterization and Quantification of Acid Green 85

Spectroscopic Techniques for Structural Elucidation and Quantification in Research Contexts

Spectroscopic techniques are fundamental in the analysis of dyes like Acid Green 85, providing critical information on both molecular structure and concentration. These methods rely on the interaction of electromagnetic radiation with the dye molecule to generate unique spectral fingerprints.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a primary quantitative technique for determining the concentration of this compound in solutions. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. researchgate.net The intense color of this compound is due to its chromophoric system, primarily the azo group (-N=N-) conjugated with aromatic rings, which absorbs light strongly in the visible region of the electromagnetic spectrum. worldwidejournals.comwikipedia.org

To determine the concentration of an unknown sample, a calibration curve is first established. This involves preparing a series of standard solutions of this compound with known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). researchgate.net For azo dyes, the λmax typically falls within the 400-700 nm range, depending on the specific molecular structure and the solvent used. worldwidejournals.comdocbrown.infoacademie-sciences.fr Plotting absorbance versus concentration yields a linear graph, the slope of which corresponds to the product of the molar absorptivity (ε) and the path length of the cuvette. researchgate.net

Illustrative Data:

A hypothetical calibration curve for this compound in an aqueous solution is presented below. The λmax for this hypothetical analysis is assumed to be 620 nm.

Concentration (mg/L)Absorbance at 620 nm
1.00.152
2.50.380
5.00.761
7.51.141
10.01.522

From this data, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the linear regression equation of the calibration curve. The molar absorptivity (ε), a constant that indicates how strongly the dye absorbs light at a specific wavelength, can also be calculated, with typical values for azo dyes being in the range of 10,000 to over 30,000 L·mol⁻¹·cm⁻¹. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds like this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

For a complex molecule like this compound, which contains multiple aromatic rings, alkyl groups, and sulfonic acid groups, the NMR spectra would be intricate. wikipedia.org

¹H NMR: The spectrum would likely show distinct regions. Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring current. sciforum.netlibretexts.org The specific chemical shifts and splitting patterns (coupling) of these aromatic protons would provide detailed information about the substitution patterns on the rings. Protons of any alkyl groups would resonate in the upfield region (typically 0.9-4.0 ppm). illinois.eduabdn.ac.uk

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom. Aromatic carbons typically resonate between 120-150 ppm. libretexts.org Carbons bonded to the nitrogen of the azo group or to sulfonate groups would be shifted further downfield due to the electron-withdrawing nature of these substituents. sciforum.net

Illustrative Data:

The following table presents plausible ¹H and ¹³C NMR chemical shift ranges for the key structural motifs expected in this compound, a sulfonated aromatic azo dye.

Structural MotifExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Aromatic C-H6.5 - 8.5120 - 150
Aromatic C-SO₃⁻-140 - 160
Aromatic C-N=N-145 - 165
Alkyl C-H (e.g., -CH₃, -CH₂-)0.9 - 4.010 - 60

Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, ultimately allowing for a complete assignment of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy in Adsorption Mechanism Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule and studying its interaction with other materials. In the context of this compound, FTIR is particularly valuable for investigating the mechanisms of its adsorption onto various substrates, such as activated carbon or biomass, which are used in wastewater treatment. stuba.sk

The FTIR spectrum of pure this compound would exhibit characteristic absorption bands corresponding to its key functional groups. After adsorption, changes in the spectrum of the adsorbent material can reveal which of the dye's functional groups are involved in the binding process. stuba.sk A shift in the position or a change in the intensity of a peak indicates that the corresponding functional group is interacting with the adsorbent surface.

Illustrative Data:

The table below lists the expected FTIR absorption bands for the principal functional groups in a sulfonated azo dye like this compound and the potential changes observed after adsorption. stuba.skaip.orgresearchgate.netscienceworldjournal.orgresearchgate.net

Functional GroupCharacteristic Wavenumber (cm⁻¹)Potential Change Upon Adsorption
O-H / N-H stretching (if present)3200 - 3600 (broad)Shift or broadening, indicating hydrogen bonding
Aromatic C-H stretching3000 - 3100Minor shifts
Azo group (-N=N-) stretching1400 - 1500Shift, indicating interaction with the surface
Aromatic C=C stretching1500 - 1600Shift, suggesting π-π interactions
Sulfonate group (S=O) stretching1150 - 1250 and 1030 - 1080Significant shift, indicating electrostatic interaction

By comparing the FTIR spectra of the adsorbent before and after dye uptake, researchers can deduce the primary mechanisms of adsorption, whether they involve electrostatic interactions (via sulfonate groups), hydrogen bonding, or π-π stacking (via aromatic rings).

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and identifying any byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Identification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of dyes like this compound and for identifying and quantifying impurities. researchgate.net Given that this compound is a sulfonated, water-soluble dye, reversed-phase HPLC is the most common method employed. nih.govupce.cz

In a typical setup, a C18 column (a nonpolar stationary phase) is used with a polar mobile phase, usually a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netupce.czunito.it A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the main dye component from closely related impurities, which may include starting materials, isomers, or byproducts from the synthesis process. nih.gov Detection is typically performed using a UV-Vis or photodiode array (PDA) detector set at the λmax of the dye. researchgate.net

Illustrative Data:

Below is a hypothetical table of HPLC retention times for this compound and potential impurities under typical reversed-phase conditions.

CompoundRetention Time (minutes)Identification
Sulfonated Aromatic Amine (precursor)3.5Impurity
Isomeric Byproduct8.2Impurity
This compound9.5Main Component
Less Polar Byproduct12.1Impurity

By integrating the peak areas in the chromatogram, the purity of the this compound sample can be calculated, and the relative amounts of each impurity can be determined.

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications in Dye Analysis

Direct analysis of intact azo dyes like this compound by Gas Chromatography (GC) is generally not feasible due to their large molecular weight, polarity, and low volatility. However, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for characterizing azo dyes through analysis of their degradation products. tsu.edu

Pyrolysis-GC-MS is a common technique where the dye is thermally decomposed at high temperatures in an inert atmosphere. tsu.edu This process breaks the molecule down into smaller, more volatile fragments. The azo bond is typically cleaved, releasing nitrogen gas and forming various aromatic compounds, such as aromatic amines, which were the original building blocks of the dye. tsu.edugsconlinepress.com These fragments are then separated by the GC column and identified by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.

This method is particularly useful for identifying the specific aromatic amines that could be released from the dye, which is important for safety and regulatory purposes as some aromatic amines are known carcinogens. satra.comleathermag.com

Illustrative Data:

The table below shows potential thermal degradation products of a sulfonated azo dye like this compound that could be identified by Pyrolysis-GC-MS.

Potential Pyrolysis ProductSignificance
Sulfonated anilinesIdentifies one of the parent aromatic amines
Substituted naphthalenesIdentifies the coupling component of the dye
PhenolsPossible degradation product of aromatic rings
Benzene (B151609) and TolueneBasic structural fragments

The profile of the pyrolysis products provides a fingerprint that can be used to confirm the identity and structural components of the original this compound dye.

Advancements in Green Chromatography for this compound Analysis

The field of analytical chemistry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. chromatographyonline.combrjac.com.br Green chromatography, a key subdiscipline, focuses on making separation processes more sustainable by reducing or eliminating the use of toxic chemicals and volatile organic solvents, minimizing waste, and optimizing energy consumption. rsc.org For the analysis of industrial dyes like this compound, which are often monitored in environmental and wastewater samples, these advancements are particularly crucial. researchgate.net The primary goals of greening chromatographic methods for dye analysis involve reducing solvent consumption, replacing hazardous solvents with eco-friendly alternatives, and miniaturizing the entire analytical process, from sample preparation to final determination. brjac.com.brrsc.org

Solvent Reduction and Replacement Strategies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes. However, conventional reversed-phase HPLC (RP-HPLC) methods often rely on mobile phases containing hazardous and toxic organic solvents such as acetonitrile and methanol. nih.gov The principles of green chromatography drive the replacement of these solvents with more benign alternatives. nih.gov

One of the most promising green solvents is ethanol , which is less toxic and has a lower vapor pressure compared to acetonitrile and methanol, reducing inhalation risk. nih.gov It has been successfully used in green RP-HPLC methods for the analysis of various compounds. nih.gov Other strategies include the use of entirely aqueous mobile phases, often at elevated temperatures (High-Temperature Liquid Chromatography, HTLC), which reduces the polarity and viscosity of water, making it a suitable mobile phase. chromatographyonline.com Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, represents another significant green alternative, drastically cutting down on organic solvent use. chromatographyonline.com

Beyond solvent replacement, significant reductions in solvent consumption can be achieved through instrumental modifications. Strategies include:

Miniaturization of columns: Decreasing the column's internal diameter, length, and particle size reduces the volume of mobile phase required for separation. nih.gov

Fast Chromatography: Optimizing methods to shorten analysis times directly translates to lower solvent consumption per sample. rsc.org

Capillary Liquid Chromatography: This technique is characterized by very low mobile phase flow rates and, consequently, minimal solvent consumption. chromatographyonline.com

SolventTypeKey Properties/Advantages for Green ChromatographyPotential Considerations
AcetonitrileConventionalExcellent UV transparency, low viscosity.Toxic, hazardous waste, petrochemically derived. nih.gov
MethanolConventionalLower cost than acetonitrile.Toxic, hazardous waste. nih.gov
EthanolGreen AlternativeLess toxic, lower vapor pressure, can be derived from biomass. nih.govHigher viscosity may increase backpressure. nih.gov
Propylene CarbonateGreen AlternativeBiodegradable, low toxicity, good solvent properties. nih.govHigher UV cutoff than acetonitrile. nih.gov
Supercritical CO2Green AlternativeNon-toxic, non-flammable, readily available; used in SFC. chromatographyonline.comRequires specialized SFC instrumentation.
Heated WaterGreen AlternativeEliminates organic solvents; used in HTLC. chromatographyonline.comRequires thermally stable columns and instrumentation.
Microextraction Techniques in Sample Preparation

Sample preparation is often the most time-consuming and polluting step in an analytical procedure, frequently involving large volumes of organic solvents. chromatographyonline.com Green analytical chemistry promotes the miniaturization of this step through various microextraction techniques. chromatographyonline.com These methods significantly reduce or eliminate solvent use, are faster, and can integrate sampling, extraction, and preconcentration into a single step. scribd.com For the analysis of this compound in complex matrices like industrial effluent, these techniques offer a powerful and eco-friendly alternative to traditional methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). chromatographyonline.com

Solid-Phase Microextraction (SPME): Introduced in the late 1980s, SPME is a solvent-free technique where analytes are extracted by adsorbing or absorbing onto a polymer-coated fiber. nih.govuni-due.de The fiber can then be directly introduced into the analytical instrument (e.g., GC or HPLC), combining extraction and sample injection into one step. nih.gov

Liquid-Phase Microextraction (LPME): This category of techniques uses a minimal volume (microliters) of an organic solvent to extract analytes. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area, enabling fast extraction of the analyte into the fine droplets of the extraction solvent, which are then collected by centrifugation. researchgate.net

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This method utilizes a porous polypropylene (B1209903) hollow fiber that contains a few microliters of an acceptor phase (extractant) within its lumen and is immersed in the sample. nih.gov The analytes migrate from the sample, through a thin layer of organic solvent immobilized in the pores of the fiber wall, and into the acceptor phase. nih.gov

These techniques are advantageous for determining trace levels of dyes like this compound, as they not only clean up the sample but also provide a high degree of preconcentration, thereby enhancing the sensitivity of the subsequent chromatographic or electrochemical analysis.

TechniquePrincipleKey Green AdvantagesTypical Application for Dyes
Solid-Phase Microextraction (SPME)Adsorption/absorption onto a coated fiber. nih.govSolvent-free, combines extraction and injection, automatable. nih.govuni-due.deExtraction of volatile and semi-volatile dyes from water and air samples.
Dispersive Liquid-Liquid Microextraction (DLLME)Dispersion of a micro-volume of extraction solvent in the sample. researchgate.netVery fast, high enrichment factor, requires minimal solvent (µL). researchgate.netRapid extraction of azo dyes from large volumes of wastewater.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)Extraction into an acceptor phase protected by a hollow fiber. nih.govExtremely low solvent use, excellent sample cleanup and preconcentration. nih.govTrace analysis of polar acid dyes in complex environmental and biological matrices.

Electrochemical Analytical Techniques for this compound Analysis

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the determination of dyes. They are known for their high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization and on-site analysis. electrochemsci.orgnih.gov For electroactive compounds like this compound, which contains reducible azo groups (-N=N-), voltammetric and amperometric techniques are particularly suitable. najah.edu

Voltammetric Methods: These techniques measure the current that flows in an electrochemical cell as a function of an applied potential. ejpau.media.pl

Cyclic Voltammetry (CV): This is a powerful tool for studying redox reactions. electrochemsci.org While not typically used for quantitative determination, it provides crucial information about the electrochemical behavior of the dye, such as its reduction and oxidation potentials. electrochemsci.org

Stripping Voltammetry: This is a highly sensitive technique for trace analysis. It involves a two-step process: a preconcentration or accumulation step where the analyte is deposited onto the working electrode surface, followed by a stripping step where the potential is scanned, and the analyte is electrochemically removed, generating a current signal proportional to its concentration. electrochemsci.orgejpau.media.pl Adsorptive Stripping Voltammetry (AdSV), where accumulation occurs via adsorption, is particularly effective for many organic molecules, including dyes. electrochemsci.org

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are advanced pulse techniques that offer enhanced sensitivity and better resolution than other voltammetric methods by effectively discriminating against the background charging current. rsc.orgnajah.edu They are well-suited for the quantitative determination of dyes at low concentrations. Studies on other acid orange azo dyes have demonstrated the utility of DP-Adsorptive Cathodic Stripping Voltammetry (DP-AdCSV) for their determination at parts-per-million (ppm) levels, based on the electrochemical reduction of the azo group. najah.edu A similar approach would be applicable to the analysis of this compound.

Amperometric Methods: In amperometry, a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. rsc.orgejpau.media.pl The current is directly proportional to the analyte's concentration. This technique is often used in electrochemical sensors and flow-injection analysis systems for continuous monitoring. researchgate.net

The performance of these electrochemical techniques can be significantly enhanced by modifying the working electrode with various nanomaterials (e.g., carbon nanotubes, nanoparticles) or polymers, which can improve electron transfer rates and selectively bind the target dye, leading to lower detection limits and improved selectivity. researchgate.net

TechniqueMeasured ParameterPrimary Application for this compound AnalysisKey Advantages
Cyclic Voltammetry (CV)Current vs. Potential (scanned in both directions)Qualitative analysis; studying the redox mechanism of the dye's azo groups. electrochemsci.orgProvides fundamental electrochemical information. libretexts.org
Adsorptive Stripping Voltammetry (AdSV)Current vs. Potential (after preconcentration by adsorption)Quantitative trace and ultra-trace determination in environmental samples. electrochemsci.orgExtremely low detection limits (ppb or lower). ejpau.media.pl
Differential Pulse Voltammetry (DPV)Current sampled before and after a potential pulseQuantitative determination of low concentrations. najah.eduHigh sensitivity, good peak resolution. rsc.org
Square Wave Voltammetry (SWV)Current sampled at the end of forward and reverse potential pulsesRapid and sensitive quantitative analysis.Very fast scan rates, excellent sensitivity. nih.gov
AmperometryCurrent vs. Time (at a fixed potential)Use in dedicated sensors or as a detector in flow systems for continuous monitoring. researchgate.netHigh sensitivity, rapid response, suitable for real-time analysis. rsc.org

Theoretical and Computational Chemistry Applied to Acid Green 85

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of dye molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its properties, such as color, stability, and reactivity. For complex molecules like Acid Green 85, these calculations can predict the sites most susceptible to chemical attack and the energy changes involved in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of multi-atomic systems like organic dyes. acs.org Instead of calculating the complex wavefunction of all electrons, DFT determines the electron density to compute the system's energy. This approach provides a balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms.

In the context of azo dyes, which share structural motifs with compounds like this compound, DFT is used to elucidate degradation pathways. acs.orgnih.gov Researchers can model the interaction between a dye molecule and a reactive species, such as a hydroperoxyl radical (•OOH), to determine the most likely points of attack. nih.gov By calculating the activation energies for different reaction pathways, scientists can predict which degradation mechanism is more favorable. nih.gov

Key parameters derived from DFT calculations help describe a dye's reactivity: acs.orgnih.gov

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors : Parameters such as chemical potential, hardness, softness, and the electrophilicity index quantify the molecule's stability and susceptibility to attack. acs.orgnih.gov

Fukui Indices and Population Analysis : These calculations pinpoint specific atoms or functional groups within the dye molecule that are most likely to react with electrophilic or nucleophilic species, thus identifying the active sites for degradation. acs.orgnih.gov

For instance, in studies of azo dyes like Metanil Yellow and Orange II, DFT calculations have been performed to understand their photocatalytic degradation. acs.orgacs.orgnih.gov The results provide insight into the electronic transitions and the thermodynamic properties that govern their breakdown. acs.org

Table 1: Representative DFT-Calculated Reactivity Descriptors for Azo Dyes This table presents illustrative data from studies on various azo dyes to demonstrate the type of information generated through DFT calculations.

ParameterMetanil Yellow acs.orgOrange II acs.orgDisperse Red 1 nih.gov
HOMO Energy (eV) -8.99-9.28-6.23
LUMO Energy (eV) -1.52-1.49-2.41
HOMO-LUMO Gap (eV) 7.477.793.82
Dipole Moment (Debye) 14.2612.399.00
Global Hardness (η) 3.733.891.91
Global Softness (S) 0.260.250.52

Data sourced from studies on representative azo dyes to exemplify the application of DFT.

Molecular modeling is a critical tool for studying how dye molecules like this compound interact with surfaces, a process central to both dyeing applications and environmental remediation (adsorption). nih.gov These simulations provide a detailed, atomistic view of the forces governing the binding of a dye to a substrate, such as a textile fiber or an adsorbent material like activated carbon. mdpi.comresearchgate.net

Using a combination of quantum methods (like DFT) and classical molecular dynamics (MD), researchers can model these complex interfacial systems. randallcygan.com

Quantum Mechanics (QM) calculations are used to determine accurate binding energies and the electronic nature of the interaction (e.g., hydrogen bonding, electrostatic forces) between the dye and the surface. nih.govresearchgate.net

Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time, revealing the dynamics of the adsorption process. nih.gov MD can show how a dye molecule approaches a surface, diffuses on it, and settles into a preferred orientation. mdpi.com

Studies on the adsorption of dyes like methylene (B1212753) blue onto surfaces such as kaolinite (B1170537) and activated carbon illustrate these principles. mdpi.comrandallcygan.com Simulations show that dye molecules may adsorb parallel to a hydrophobic surface to maximize favorable interactions or orient themselves perpendicularly in aggregates. randallcygan.com The models can also account for the influence of surface functional groups (e.g., hydroxyl groups) and the surrounding solvent (water), which significantly impact adsorption behavior. mdpi.com This detailed understanding is crucial for designing better adsorbent materials for water treatment and optimizing dyeing processes. nih.gov

Table 2: Illustrative Molecular Simulation Findings for Dye Adsorption This table contains example data from molecular modeling studies of various dyes on different surfaces to show the outputs of such simulations.

SystemSimulation MethodKey Finding
Methylene Blue on Kaolinite randallcygan.comDFT and Classical MDAdsorption is preferred on the hydrophobic siloxane surface; molecules lie flat at low concentrations and form perpendicular aggregates at high concentrations.
Methylene Blue on Activated Carbon mdpi.comReactive Molecular DynamicsSurface morphology is critical; corrugated surfaces with valleys lead to strong, localized adsorption, while flat surfaces allow for mobile adsorption.
Trimethin on NaCl(100) researchgate.netAb Initio MDSimulations reproduced experimentally observed perpendicular aggregation of dye molecules on the ionic surface.
Anionic/Cationic Dyes on Activated Carbon researchgate.netDFTAdsorption of anionic dyes involves a mix of dispersion, charge transfer, and electrostatic forces, while cationic dye adsorption is dominated by dispersion forces.

Data is illustrative and sourced from studies on model dye-surface systems.

Simulation of Environmental Fate and Degradation Pathways

Computational simulations are invaluable for predicting the environmental fate of dyes and mapping their degradation pathways. nih.gov While experimental studies can identify the end-products of degradation, simulations can reveal the transient intermediate molecules and the specific sequence of bond-breaking and bond-forming events that occur. researchgate.net

This is often accomplished by modeling the interaction of the dye molecule with reactive oxygen species (ROS) like hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, which are key agents in advanced oxidation processes used for wastewater treatment. nih.govmdpi.com Computational studies can:

Identify the most vulnerable sites on the dye molecule for radical attack. acs.org

Calculate the energy barriers for various reaction steps to determine the most likely degradation pathway. nih.gov

Predict the structures of intermediate products formed during degradation. researchgate.net

For example, a theoretical study on the degradation of several azo dyes by the hydroperoxyl radical (•OOH) used DFT to compare different reaction mechanisms. nih.gov The results showed a preference for attack at a carbon atom (OC mechanism) over a nitrogen atom (ON mechanism) and demonstrated that the reaction could be a viable degradation pathway. nih.gov Such simulations provide a mechanistic framework for interpreting experimental degradation data and for optimizing treatment processes to ensure the complete mineralization of dye pollutants into harmless substances like CO2 and H2O. researchgate.netacs.org

Computational Approaches for Green Chemistry Metrics and Process Optimization

Computational chemistry is a cornerstone of modern green chemistry, enabling the design of safer, more efficient, and sustainable chemical processes from the ground up. sustainability-directory.com By predicting the properties and environmental impact of molecules before they are ever synthesized, these approaches significantly reduce waste, time, and energy consumption. ncsu.eduunesp.br

In the context of dyes like this compound, computational tools contribute to green chemistry in several ways:

Rational Dye Design : Computational models can predict key properties such as color, solubility, and photostability, guiding chemists to design new dyes that meet performance criteria while being less toxic or more biodegradable. ncsu.edu This reduces the trial-and-error of traditional laboratory synthesis.

Process Optimization : Simulations can be used to optimize reaction conditions, such as temperature and pressure, to reduce energy consumption and byproduct formation. sustainability-directory.com For example, computational modeling is used to understand and improve novel dyeing technologies like waterless dyeing in supercritical carbon dioxide, which minimizes wastewater discharge. ncsu.edu

Solvent Selection : Computational studies help in evaluating and designing "green solvents," such as natural deep eutectic solvents (NADES), as replacements for traditional toxic organic solvents used in dye synthesis and application. unesp.br

Predicting Green Metrics : Algorithms can be used to estimate green chemistry metrics like atom economy and E-factor (Environmental Factor) for different synthetic routes, allowing for the selection of the most sustainable option. Machine learning models, trained on large datasets, are also emerging as powerful tools to predict the efficiency of degradation processes and optimize operating parameters for wastewater treatment. rsc.orgrsc.org

By integrating these computational approaches, researchers and manufacturers can accelerate the development of dyes and processes that are not only effective but also adhere to the principles of green chemistry. sustainability-directory.comncsu.edu

Industrial and Applied Research Perspectives on Acid Green 85 Non Clinical

Role in Textile Dyeing Technologies and Innovation

Acid Green 85 belongs to the acid dye class, which are anionic dyes applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. These dyes are used for their vibrant colors and good fastness properties. The textile industry is a major consumer of synthetic dyes, with dyeing processes requiring significant amounts of water, energy, and chemicals. textilefocus.comscirp.org Innovations in textile dyeing are increasingly focused on sustainability, aiming to reduce the environmental footprint through various approaches. refashion.fr

One area of innovation is the development of dyes with higher fixation rates. For example, reactive dyes with multiple reactive groups have been developed to enhance bonding to fibers, which can reduce water and energy consumption by a quarter to a third. acs.org While this compound is not a reactive dye, the principle of improving dye-fiber interaction is a key area of research across all dye classes to minimize effluent discharge. textilefocus.com

Another significant trend is the move towards water-free or low-water dyeing technologies. refashion.fr Supercritical carbon dioxide dyeing is an innovative method that eliminates the need for water in the dyeing process. researchgate.net This technology is particularly suitable for disperse dyes and polyester (B1180765) but research is ongoing to adapt it for other dye and fiber types. researchgate.net Foam dyeing is another low-water application method where dye is applied to fabric in a foam medium, significantly reducing water usage. textilefocus.com

The development of "green" or sustainable chemistries is also a major focus. This includes creating dyes from renewable resources and using less hazardous chemicals in the dyeing process. refashion.fracs.org For instance, some companies are exploring the use of microorganisms to produce dyes, which can lead to significant water and energy savings. textilefocus.comacs.org The overarching goal of these innovations is to create more efficient and environmentally friendly dyeing processes. refashion.fr

Table 1: Comparison of Conventional and Innovative Dyeing Technologies

Technology Water Consumption Energy Consumption Chemical Usage Applicability with Acid Dyes
Conventional Aqueous Dyeing High textilefocus.com High acs.org High (salts, acids) scirp.org Standard method
Supercritical CO2 Dyeing None researchgate.net High (pressure) Reduced (no salts) researchgate.net Under research
Foam Dyeing Very Low textilefocus.com Lower Reduced Potentially compatible

| Microbial Dyeing | Reduced acs.org | Reduced acs.org | Different (nutrients) textilefocus.com | Not directly applicable |

Non-Textile Industrial Applications and Material Science

Beyond textiles, acid dyes like this compound find use in various other industries. They are utilized in the coloration of materials such as leather, paper, and certain plastics. github.com The properties that make them suitable for textiles, such as their solubility in water and ability to bind to proteinaceous and polyamide materials, also translate to these applications.

In material science, research into "green chemistry" is influencing how such compounds are used and developed. acs.org This includes designing chemicals that are less hazardous and creating manufacturing processes that minimize waste. acs.orgresearchgate.net For instance, the use of bio-based materials and solvents is a growing area of interest. acs.org Citric acid, a biodegradable and safe organic acid, is being explored as a green cross-linker in various biomaterial applications and has been used in textile finishing. mdpi.com

The principles of green chemistry are also being applied to develop new materials with enhanced properties. For example, research into self-assembling molecules using bio-based plant materials is an active field. acs.org While not specific to this compound, this trend in material science points towards a future where industrial chemicals will be designed with their entire lifecycle and environmental impact in mind. acs.org

Advances in Biological Staining Methodologies (Non-Clinical Contexts)

In non-clinical biological research, various staining techniques are employed to enhance the contrast and visibility of cellular structures under a microscope. rbac.org.br These methods can be broadly categorized as simple stains, which use a single dye, and differential stains, which use multiple dyes to distinguish between different types of cells or structures. geneseo.eduslideshare.net

Acid dyes, in general, are used in several histological staining methods. They are typically used to stain cytoplasmic components, connective tissue, and other extracellular matrix components. The PAS-green stain, for example, is a versatile stain with a wide range of applications. unibas.ch

Differential staining techniques often involve a sequence of staining and destaining steps. For instance, in the Gram stain, crystal violet is the primary stain, and safranin is used as a counterstain to color Gram-negative bacteria pink, while Gram-positive bacteria remain purple. rbac.org.brgeneseo.edu Similarly, in the endospore stain, malachite green is often used as the primary stain, which is driven into the resistant endospores with heat, and safranin is used to counterstain the vegetative cells. rbac.org.brgeneseo.edu

The development of new staining protocols and the modification of existing ones is an ongoing area of research. This includes the use of different mordants, which are substances that form a complex with the dye and the tissue to enhance the staining intensity. rbac.org.brunibas.ch For example, Lugol's solution (an iodine-iodide solution) is used as a mordant in the Gram stain to form an insoluble complex with crystal violet. rbac.org.br

Waste Effluent Treatment in Dye-Using Industries

The wastewater from textile and other dye-using industries is a significant environmental concern due to its intense color and the presence of residual dyes and chemicals. scirp.orgiwaponline.com This effluent can have high Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) and may contain non-biodegradable organic substances. iwaponline.com Therefore, effective treatment of this wastewater is crucial before it is discharged into the environment. scirp.orgcsuohio.edu

A variety of methods are employed for the treatment of dye-containing wastewater, which can be broadly classified into physical, chemical, and biological methods. scirp.orgresearchgate.net Often, a combination of these methods is necessary to achieve a high degree of purification. scirp.org

Physical Methods:

Adsorption: This is a widely used technique where dissolved dyes are removed from the wastewater by adhering to the surface of an adsorbent material. techno-press.org Activated carbon is a common adsorbent due to its high surface area and porosity. nih.gov Research is also being conducted on low-cost "green adsorbents" derived from agricultural by-products and wastes. nih.gov Studies have shown that anion exchange membranes can also be effective in removing acid dyes like Acid Green-25 from wastewater. techno-press.orgtechno-press.org The efficiency of adsorption can be influenced by factors such as pH, temperature, and the dosage of the adsorbent. techno-press.orgnih.gov

Chemical Methods:

Oxidation: Advanced oxidation processes (AOPs) are used to degrade the complex aromatic structures of dyes. nih.gov These methods involve the generation of highly reactive radicals that can break down the dye molecules. mdpi.com Examples of AOPs include ozonation, Fenton's process (using iron salts and hydrogen peroxide), and photocatalytic oxidation. nih.govmdpi.com The photo-Fenton process and ozonation have been used as post-treatments for the mineralization of dye by-products. mdpi.com

Coagulation and Flocculation: This process involves the addition of chemicals (coagulants and flocculants) to the wastewater to destabilize and aggregate the suspended and colloidal particles, including dyes, which can then be removed by sedimentation or filtration. csuohio.edu

Biological Methods:

Biodegradation: This method utilizes microorganisms such as bacteria and fungi to break down the organic compounds in the dye effluent. nih.govmiljodirektoratet.no However, many synthetic dyes, particularly azo dyes, are resistant to biodegradation due to their complex structures. techno-press.org Some studies have explored the use of specific microbial strains, both free and immobilized, for the degradation of dye components. nih.gov For example, the bacterium Alcaligenes latus has been shown to degrade H-acid, a common dye intermediate. nih.gov

Table 2: Overview of Wastewater Treatment Methods for Dyes

Treatment Method Principle Advantages Disadvantages
Adsorption Dye molecules adhere to the surface of an adsorbent. techno-press.org High efficiency for a wide range of dyes, possibility of adsorbent regeneration. techno-press.org Cost of adsorbents like activated carbon can be high, disposal of spent adsorbent. textilefocus.com
Advanced Oxidation Degradation of dyes by highly reactive radicals. mdpi.com Can completely mineralize organic pollutants. mdpi.com High operational costs, may produce by-products.
Coagulation/Flocculation Aggregation of dye particles for removal. csuohio.edu Effective for removing suspended solids and color. csuohio.edu Produces a large volume of sludge.

| Biodegradation | Microbial breakdown of organic matter. nih.gov | Low cost, environmentally friendly. nih.gov | Many synthetic dyes are not easily biodegradable. techno-press.org |

Regulatory Frameworks and Environmental Policy for Acid Green 85

International and National Regulations Pertaining to Azo Dyes (e.g., REACH, TSCA)

Azo dyes, including Acid Green 85, are subject to stringent regulations globally due to the potential for some to break down and release aromatic amines, which are known to have carcinogenic properties. satra.comijrrjournal.com

European Union (EU): The EU has some of the most comprehensive and strict regulations for azo dyes. sensientpharma.com The primary legislation is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 . tfl.com

REACH restricts the use of specific azo dyes that can release any of the 22 specified carcinogenic aromatic amines in textile and leather articles that come into direct and prolonged contact with the skin. satra.comuark.edu The concentration of these amines must not exceed 30 mg/kg in the finished articles. uark.edu While there are no direct restrictions on the use of all azo dyes, those that can form banned aromatic amines are prohibited. satra.com

Some aromatic amines are also listed as "Substances of Very High Concern" (SVHC) on the REACH Candidate List. satra.com

A specific "blue colorant" (Index No. 611-070-00-2) is also forbidden under REACH, though it is reported that this colorant has never been utilized in the leather industry. tfl.com

United States: In the United States, the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA), governs the regulation of industrial chemicals. congress.gov

TSCA requires manufacturers and importers to notify the EPA before producing or importing a new chemical substance for commercial purposes through a Premanufacture Notice (PMN). congress.govactagroup.com

The EPA evaluates these new substances for potential unreasonable risks to human health or the environment. congress.gov

While the U.S. does not have a blanket ban on azo dyes, certain aromatic amines that can be derived from them are restricted. uark.edu Some states, such as California with its Proposition 65, have their own regulations for certain aromatic amines. satra.comuark.edu

Other Nations: Major textile-producing countries like China, India, and Turkey have also implemented regulations to control hazardous chemicals in textiles, including certain azo dyes, although the specific requirements and enforcement may vary. sustainability-directory.com

Environmental Classification and Monitoring Guidelines for Dyes (e.g., EPA reports)

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established guidelines for the classification and monitoring of industrial wastes, including those from dye and pigment production.

The EPA has proposed listing certain wastes from the dye and pigment industries as hazardous under the Resource Conservation and Recovery Act (RCRA) . epa.gov This subjects these wastes to strict management and treatment standards. epa.gov

The EPA has utilized a concentration-based listing approach for some dye and pigment wastes, meaning that the waste is considered hazardous if it contains constituents above certain specified levels. epa.gov

The EPA's Effluent Guidelines set technology-based regulatory limits for the discharge of pollutants from various industrial categories, including textile mills, into surface waters. These limits are based on the performance of available treatment technologies.

this compound is mentioned in the EPA-600/2-85/010 report, which classifies textile dyes based on their environmental persistence and toxicity.

Industry Standards and Eco-labeling Initiatives for Sustainable Dye Use

In response to regulatory pressures and growing consumer demand for sustainable products, the textile industry has developed various standards and eco-labeling initiatives. mdpi.com These programs often go beyond legal requirements to promote the use of safer and more environmentally friendly dyes and processes.

Oeko-Tex Standard 100: This is one of the most well-known independent certification systems for textiles. It tests for a wide range of harmful substances, including specific azo dyes that are prohibited by law, as well as other chemicals that are not yet legally regulated. sustainability-directory.com

bluesign®: This standard takes a holistic approach by assessing the entire production process, from raw materials to the final product. It aims to eliminate harmful substances from the beginning of the manufacturing process and sets stringent criteria for resource efficiency, consumer safety, water and air emissions, and occupational health and safety.

The Global Organic Textile Standard (GOTS): This standard is for textiles made from organic fibers. It includes strict environmental criteria for the entire textile supply chain, including restrictions on the types of dyes and chemicals that can be used.

Eco-labeling Programs: Various government-run and independent eco-labels exist to help consumers identify environmentally preferable products. slideshare.netecolabelindex.com These labels often have criteria related to the chemicals used in dyeing and finishing processes. researchgate.net Examples include the EU Ecolabel and Germany's Blue Angel. slideshare.net

These initiatives encourage the adoption of more sustainable dyeing practices, such as using low-impact dyes, which have higher absorption rates and are free of heavy metals, and innovative techniques like waterless dyeing. oncatex.commaake.com

Q & A

Q. How can researchers design ecotoxicological studies to evaluate this compound’s effects on aquatic ecosystems?

  • Answer : Use in vitro assays (e.g., algal growth inhibition, Daphnia immobilization) with EPA-approved protocols (e.g., OECD 201/202). For field relevance, construct microcosm models simulating natural water conditions (e.g., sediment load, microbial activity). Apply LC50/EC50 calculations with 95% confidence intervals and compare to regulatory thresholds. Include positive/negative controls and address confounding factors (e.g., dissolved organic carbon) .

Methodological Frameworks

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Use repositories like Zenodo or Figshare for raw spectra/chromatograms .
  • Ethical Analysis : Align toxicity studies with OECD guidelines and disclose conflicts of interest in publications .
  • Literature Review : Leverage Google Scholar advanced search (e.g., site:.edu + "this compound" + photodegradation) to minimize bias and prioritize peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.